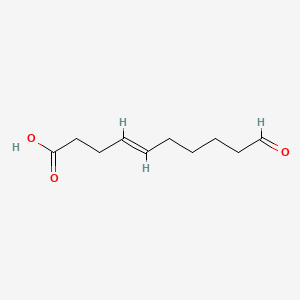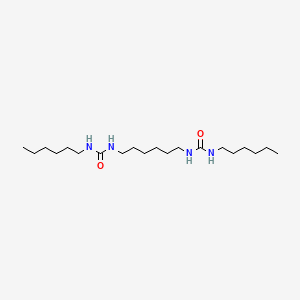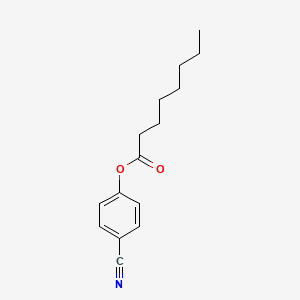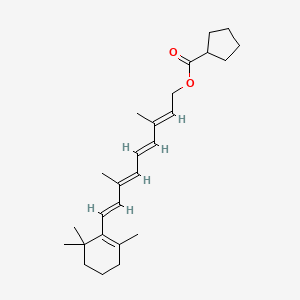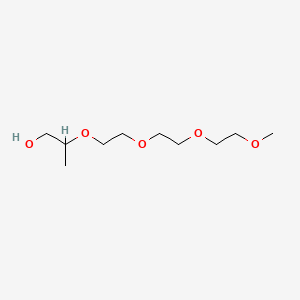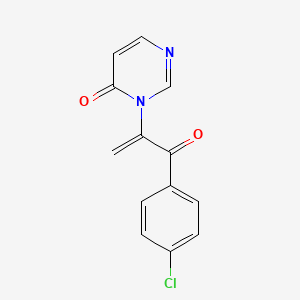
9-Decene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Decene-1,2-diol is an organic compound with the molecular formula C10H20O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a decene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 9-Decene-1,2-diol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 9-decene. In this process, 9-decene reacts with diborane (B2H6) to form an organoborane intermediate, which is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration-oxidation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 9-Decene-1,2-diol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Sodium periodate (NaIO4), lead tetraacetate (Pb(OAc)4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
9-Decene-1,2-diol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-Decene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .
Comparación Con Compuestos Similares
1-Decene: An alkene with a similar carbon backbone but lacking hydroxyl groups.
1,2-Decanediol: A diol with a similar structure but differing in the position of the double bond.
9-Decene-1,2-diol:
Uniqueness: this compound stands out due to its combination of a double bond and two hydroxyl groups, making it a versatile compound for various chemical reactions and applications. Its unique structure allows for specific interactions with biological molecules, enhancing its potential in scientific research and industrial applications .
Propiedades
Número CAS |
85866-05-3 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
dec-9-ene-1,2-diol |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-10(12)9-11/h2,10-12H,1,3-9H2 |
Clave InChI |
JZRZUZGKZKFMJO-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





